

Tomatidine's Effects on Muscle: Experimental Data Summary

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Compound Focus: Tomatidine

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The table below summarizes key quantitative findings from experimental studies on **tomatidine**.

Experimental Model	Key Findings Related to Muscle	Signaling Pathways Involved	Citation
Mouse Model of Muscle Atrophy	Reduced muscle atrophy; Enhanced recovery from atrophy; Stimulated muscle hypertrophy; Increased strength and exercise capacity	Stimulated mTORC1 signaling; Reduced skeletal muscle atrophy [1]	[1]
Cultured Human & Mouse Skeletal Myotubes	Stimulated mTORC1 signaling and anabolism; Accumulation of protein and mitochondria; Increased cell growth	Stimulated mTORC1 signaling and anabolism [1]	[1]
C. elegans (Aging Model)	Extended lifespan; Improved healthspan; Enhanced pharyngeal pumping and swimming movement; Reduced severity of age-related muscle damage	SKN-1/Nrf2 pathway activation; Induction of mitophagy (PINK-1/DCT-1 dependent) [2]	[2]

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3D Human Donor-derived Myobundles	Attenuated inflammatory responses to exercise-like stimulation; Modulated the IL-6/JAK/STAT3 pathway	IL-6/JAK/STAT3 pathway modulation [3]	[3]
Mouse Model (Age-related Muscle Weakness)	Reduced age-related deficits in skeletal muscle strength, quality, and mass	Inhibition of ATF4-dependent signaling [4]	[4]

Detailed Experimental Protocols

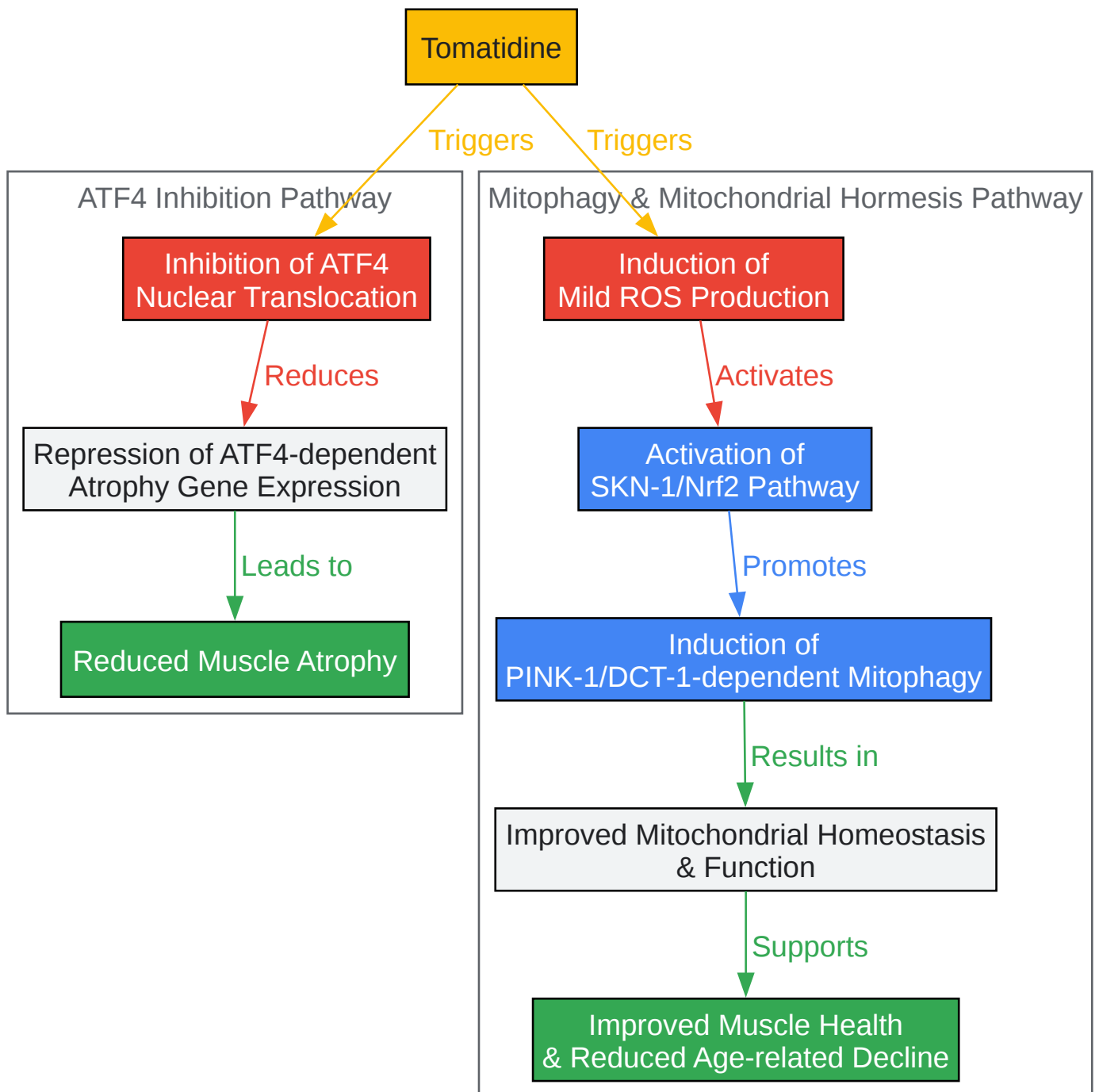
For researchers seeking to replicate or build upon these findings, here is a detailed methodology from a key study.

Protocol: Effects on Cultured Skeletal Myotubes (from [1])

- **Cell Lines:** Mouse C2C12 myoblasts and human skeletal muscle myoblasts.
- **Culture and Differentiation:**
 - **Human Myoblasts:** Maintained in SkBM-2 Basal Media with supplements. Differentiation was induced by switching to DMEM/F-12 medium containing 2% horse serum.
 - **Mouse C2C12 Myoblasts:** Maintained in high-glucose DMEM with 10% fetal bovine serum. Differentiation was induced by switching to DMEM with 2% horse serum.
- **Treatment:** On day 7 of differentiation, myotubes were treated with **tomatidine** (typically from a 1 mM stock solution in DMSO) or a vehicle control (0.1% DMSO) for specified durations.
- **Key Outcome Measurements:**
 - **Protein Synthesis:** Measured by incorporating [3H]tyrosine into newly synthesized proteins over 30 minutes.
 - **Total Cellular Protein:** Quantified using a commercial kit and normalized to DNA content.
 - **Mitochondrial DNA Content:** Isolated total DNA and determined mitochondrial DNA amount by quantitative real-time PCR (qPCR).
 - **Myotube Size:** Myotubes were immunostained (e.g., for troponin) and imaged. Diameter was determined by averaging multiple width measurements per myotube using image analysis software like ImageJ.
 - **Signaling Pathways:** Protein extracts from myotubes were analyzed by immunoblotting (e.g., for phospho-S6K, total S6K) to assess mTORC1 signaling activity.

Mechanism of Action: Signaling Pathways

Tomatidine influences muscle mass through multiple pathways. The diagram below integrates two key mechanisms identified in the studies.



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This diagram illustrates the two primary mechanisms by which **tomatidine** acts:

- **ATF4 Inhibition Pathway:** **Tomatidine** inhibits the nuclear translocation of the transcription factor ATF4, a key driver of atrophy-related gene expression, thereby reducing muscle wasting [5] [4].
- **Mitophagy & Mitochondrial Hormesis Pathway:** **Tomatidine** induces mild reactive oxygen species (ROS), activating the SKN-1/Nrf2 antioxidant pathway and, subsequently, a process called PINK-1/DCT-1-dependent mitophagy. This clears damaged mitochondria, improving overall mitochondrial health and supporting muscle function with age [2].

Research Implications and Comparison

- **Strengths of Evidence:** The data comes from multiple, independent research groups using diverse models (worms, rodent cells, human myobundles), strengthening the case for **tomatidine**'s biological activity.
- **Mechanism vs. Other Compounds:** Unlike anabolic agents, **tomatidine** appears to work by **blocking atrophy pathways** (via ATF4) and **enhancing cellular quality control** (via mitophagy). This catabolism-inhibition mechanism is similar to ursolic acid, which was discovered using the same systems-based mRNA signature approach [6].
- **Important Note on Translation:** All findings are from **preclinical models**. The efficacy, appropriate dosage, and long-term safety of **tomatidine** for muscle growth in humans remain unknown and are critical areas for future clinical research.

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